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Introduction

5-Cyano-2-hydroxypyrimidine (CAS No. 1753-49-7) is a highly functionalized heterocyclic

compound that has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] Its

strategic placement of a hydrogen-bond-accepting nitrile group and an ambident nucleophilic

hydroxypyrimidine core makes it a privileged scaffold for designing targeted therapeutics. This

guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and

critical applications, with a focus on the practical insights required by researchers in drug

development.

At the heart of its chemical identity is the phenomenon of prototropic tautomerism. The

molecule exists in a dynamic equilibrium between the aromatic hydroxy (lactim) form and the

non-aromatic oxo (lactam) form, also known as 2-oxo-1,2-dihydropyrimidine-5-carbonitrile.[3]

This equilibrium is highly sensitive to the molecular environment, with the oxo tautomer

generally predominating in polar solvents.[4][5] This duality governs its reactivity and is a

critical consideration in synthetic and medicinal chemistry applications.
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Molecular Structure and Physicochemical
Properties
The unique arrangement of functional groups in 5-Cyano-2-hydroxypyrimidine dictates its

chemical behavior and utility as a pharmacophore.

Chemical Identifiers and Properties
A summary of the key physicochemical properties is presented below. These values are

computationally derived and provide a basis for experimental design, such as selecting

appropriate solvent systems for reactions and purification.

Property Value Source

CAS Number 1753-49-7 [6][7][8]

Molecular Formula C₅H₃N₃O [3]

Molecular Weight 121.10 g/mol [3]

IUPAC Name
2-oxo-1H-pyrimidine-5-

carbonitrile
[3]

Topological Polar Surface Area 65.3 Å² [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
2 [3]

XLogP3-AA (Lipophilicity) -0.8 [3]

Lactam-Lactim Tautomerism: A Core Concept
The most crucial structural feature of this molecule is its existence as two readily

interconverting tautomers. Understanding this equilibrium is fundamental to predicting its

reactivity, particularly in alkylation reactions where competition between N- and O-alkylation

occurs.

Caption: Lactam-Lactim tautomeric equilibrium of 5-Cyano-2-hydroxypyrimidine.
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The lactam (oxo) form is generally more stable in polar solvents due to favorable dipole-dipole

interactions and hydrogen bonding.[9][10] This has significant implications for its application in

biological systems, which are aqueous environments.

Synthesis and Purification
While 5-Cyano-2-hydroxypyrimidine is commercially available, understanding its synthesis

provides context for impurity profiles and scale-up strategies. A common route involves the

cyanation of a 5-halopyrimidine precursor. The following protocol is a representative method

based on established chemical principles for nucleophilic aromatic substitution.

Experimental Protocol: Synthesis from 5-Bromo-2-
hydroxypyrimidine
This procedure outlines the conversion of 5-bromo-2-hydroxypyrimidine to the target compound

using a cyanide source, a common strategy for introducing nitrile groups onto heterocyclic

rings.[11]

Materials:

5-Bromo-2-hydroxypyrimidine

Copper(I) cyanide (CuCN)

N,N-Dimethylformamide (DMF), anhydrous

Sodium hydroxide (NaOH), 1M solution

Hydrochloric acid (HCl), 1M solution

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography
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Step-by-Step Methodology:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and nitrogen inlet, combine 5-bromo-2-hydroxypyrimidine (1.0 eq)

and copper(I) cyanide (1.2 eq).

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume

should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting

material).

Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. The causality here is

that high temperature is required to overcome the activation energy for the nucleophilic

substitution on the electron-rich pyrimidine ring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed (typically 12-24 hours).

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark

slurry into a vigorously stirred aqueous solution of sodium hydroxide (1M). This step helps to

quench the reaction and dissolve inorganic salts.

Workup - Filtration: Filter the resulting suspension through a pad of Celite® to remove

insoluble copper salts. Wash the filter cake thoroughly with ethyl acetate.

Workup - Extraction: Transfer the combined filtrate to a separatory funnel. The aqueous layer

may need to be acidified with 1M HCl to a pH of ~5-6 to ensure the product is in a neutral

form for efficient extraction into the organic layer. Extract the aqueous layer three times with

ethyl acetate.

Workup - Washing: Combine the organic layers and wash sequentially with water and then

brine. Dry the organic layer over anhydrous sodium sulfate.

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

The crude product is then purified by flash column chromatography on silica gel to yield 5-
Cyano-2-hydroxypyrimidine as a solid.

Spectroscopic and Analytical Characterization
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Rigorous characterization is essential to confirm the identity and purity of the synthesized

compound. The dual tautomeric nature will be reflected in the spectroscopic data.

Technique Expected Data Interpretation

¹H NMR

Two doublets in the aromatic

region (δ 8.5-9.0 ppm). A

broad singlet for the N-H/O-H

proton.

The two doublets correspond

to the two coupled protons on

the pyrimidine ring. The

chemical shift of the

exchangeable proton will vary

with solvent and concentration.

¹³C NMR

Signals for the nitrile carbon (δ

~115-120 ppm), carbonyl

carbon (δ ~160-170 ppm, oxo

form), and aromatic carbons.

Confirms the presence of the

cyano group and provides

evidence for the predominant

tautomer in the NMR solvent.

FT-IR (cm⁻¹)

~3100-2800 (N-H/O-H stretch,

broad), ~2230-2210 (C≡N

stretch, sharp), ~1700-1650

(C=O stretch, strong).

The presence of a strong C=O

stretch indicates a significant

population of the lactam (oxo)

tautomer in the solid state. The

C≡N stretch is a key diagnostic

peak.[12]

Mass Spec (ESI)
[M+H]⁺ = 122.03, [M-H]⁻ =

120.02

Confirms the molecular weight

of the compound.

Chemical Reactivity and Derivatization
The utility of 5-Cyano-2-hydroxypyrimidine lies in its versatile reactivity, allowing for

functionalization at multiple sites.

N- vs. O-Alkylation: A Selectivity Challenge
Alkylation of the pyrimidine core is a common strategy for library synthesis. The ambident

nucleophilicity of the [O=C-N-H] system leads to a mixture of N- and O-alkylated products. The

reaction outcome is highly dependent on the reaction conditions.[12]
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O-Alkylation Favored by: Hard electrophiles and conditions that favor the hydroxy (lactim)

tautomer or its corresponding alkoxide. Using a strong base like sodium hydride (NaH)

followed by an alkyl halide can favor O-alkylation.

N-Alkylation Favored by: Softer electrophiles and conditions where the ring nitrogen is more

nucleophilic. Milder bases like potassium carbonate (K₂CO₃) in polar aprotic solvents can

often favor N-alkylation.[12]

Alkylation Pathways

Products

5-Cyano-2-hydroxypyrimidine

O-Alkylation
(e.g., NaH, Alkyl Halide)

Hard Base

N-Alkylation
(e.g., K₂CO₃, Alkyl Halide)

Mild Base

2-Alkoxy-5-cyanopyrimidine 1-Alkyl-5-cyano-2-oxo-
1,2-dihydropyrimidine

Click to download full resolution via product page

Caption: Reaction workflow for selective N- vs. O-alkylation.

Transformations of the Cyano Group
The nitrile functionality is a versatile chemical handle that can be converted into other important

functional groups:

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding 2-

hydroxy-pyrimidine-5-carboxylic acid, another valuable building block.[13]
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Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., with

LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group).

Applications in Drug Discovery
The 5-cyanopyrimidine scaffold is a validated pharmacophore in several therapeutic areas,

primarily due to the ability of the C5-nitrile to act as a potent and selective hydrogen bond

acceptor.

p38α MAP Kinase Inhibitors
A prominent application is in the development of inhibitors for p38α mitogen-activated protein

(MAP) kinase, a key target in inflammatory diseases. X-ray crystallography has confirmed that

the nitrogen of the C5-cyano group forms a crucial hydrogen bond with the backbone NH of

methionine-109 in the hinge region of the kinase.[14] This interaction is a cornerstone of the

binding affinity and selectivity of this class of inhibitors. A novel class of potent and orally active

p38α inhibitors based on the 5-cyanopyrimidine core has been developed, demonstrating in

vivo efficacy in murine models of inflammation.[14][15]

Other Therapeutic Targets
The versatility of the scaffold has led to its exploration for other targets:

DGAT1 Inhibitors: 5-hydroxypyrimidine-2-carboxylic acid, derived from 5-cyano-2-
hydroxypyrimidine, is a key intermediate in the synthesis of Diacylglycerol O-

acyltransferase 1 (DGAT1) inhibitors, which are investigated for treating obesity and

hyperlipidemia.[13]

Anticancer Agents: The pyrimidine ring is a classic heterocycle in anticancer drug design.

Recent research has explored 5-cyano-6-phenylpyrimidine derivatives as potent inhibitors of

Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in oncology.[16]

Safety and Handling
Based on Globally Harmonized System (GHS) classifications, 5-Cyano-2-hydroxypyrimidine
is considered hazardous.[3]
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Hazard Statements: Toxic if swallowed, toxic in contact with skin, and toxic if inhaled. Causes

skin and serious eye irritation.[3]

Precautionary Measures:

Handling: Use only in a chemical fume hood. Wear appropriate personal protective

equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Avoid generating dust.[17]

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[17]

Disposal: Dispose of waste material in accordance with local, state, and federal

regulations.

Disclaimer: This information is a summary. Users must consult the specific Safety Data Sheet

(SDS) provided by their supplier for complete and accurate safety information before handling

this chemical.

Conclusion
5-Cyano-2-hydroxypyrimidine is more than just a chemical intermediate; it is a strategically

designed building block that leverages fundamental principles of physical organic chemistry—

namely tautomerism and hydrogen bonding—to achieve potent and selective biological activity.

Its proven success in kinase inhibitor programs and its potential in other therapeutic areas

ensure its continued importance in the field of drug discovery. A thorough understanding of its

synthesis, reactivity, and tautomeric nature is essential for any scientist looking to exploit the

full potential of this versatile scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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